2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol
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Description
“2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the empirical formula is C8H19NO .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCC(CC)(CO)CNC . The molecular weight is 145.24 .Scientific Research Applications
Metabolic Pathways and Detection
One significant area of scientific research involving 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is its metabolism and detection in biological specimens. A study by Zaitsu et al. (2009) focused on identifying the specific metabolites of new designer drugs related to this compound, such as 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one (bk-MBDB), in human urine. The research utilized synthesized standards and analytical techniques like GC/MS and LC/MS to determine major metabolic pathways, including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. The study highlighted that these compounds are primarily metabolized into their corresponding 4-hydroxy-3-methoxy metabolites, with significant increases in metabolite concentrations observed after hydrolysis, indicating that the metabolites mainly exist as conjugates in the body Zaitsu et al., 2009.
Structural and Computational Studies
Further, Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, including compounds structurally similar to this compound. This research aimed to characterize cathinones through FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. The study provided insights into the structural properties of these compounds, enhancing the understanding of their behavior and interactions at the molecular level Nycz et al., 2011.
Liquid Phase Behavior
Domańska and Marciniak (2007) explored the liquid–liquid equilibria of binary systems containing ionic liquids and various solvents, including alcohols like butan-1-ol. Although this study did not directly involve this compound, it provided valuable information on the solubility and phase behavior of similar compounds in different solvent environments, which is crucial for understanding their physical and chemical properties in various applications Domańska & Marciniak, 2007.
Synthesis and Reactivity
Asaoka, Sugimura, and Takei (1979) investigated the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids. This research is relevant to understanding the reactivity and potential synthetic routes involving this compound and related compounds. The study demonstrated the formation of various substituted products, shedding light on the synthetic versatility and potential applications of these compounds in chemical synthesis Asaoka et al., 1979.
properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSSRFGEOCRJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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